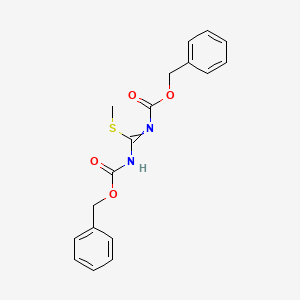
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea
Vue d'ensemble
Description
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea (BBIMTU) is a synthetic organic compound with a wide range of applications in scientific research. It is a thiourea-based compound that can be used in a variety of chemical reactions and processes. BBIMTU has been used in fields such as biochemistry, pharmacology, and material science.
Applications De Recherche Scientifique
-
Coordination Polymers (CPs) : Coordination polymers have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes. Two new d10-configuration based coordination polymers with formula [Zn(L)(bip)·H2O] (1) and [Cd3(L)3(bip)2(H2O)2] (2) (H2L = 1,3-bis(4′-carboxylatophenoxy)benzene and bip = 3,5-bis(1-imidazoly)pyridine) have been reported and characterized . The photocatalysis experiments indicate that the percentage degradation of MB is 35.92% and 72.02% in the presence of CPs 1 and 2, respectively, for a time period of 100 min .
-
Chemical Building Blocks : The compound “1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea” is available for purchase from chemical suppliers, suggesting that it may be used as a building block in chemical synthesis .
- Palladium Pincer Complex : A compound similar to “1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea”, known as “1,3-bis(3’-butylimidazole-2’-thione-κ-S)benzene-κ-C”, has been used to produce a palladium pincer complex. This complex is air stable and is, to our knowledge, the first SCS pincer complex that utilizes N-heterocyclic thione (NHT) donor groups .
Propriétés
IUPAC Name |
benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMNSKIHXUDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

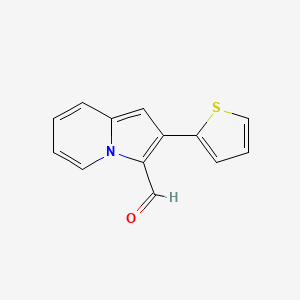
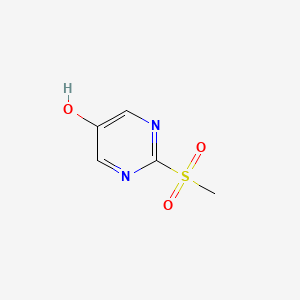
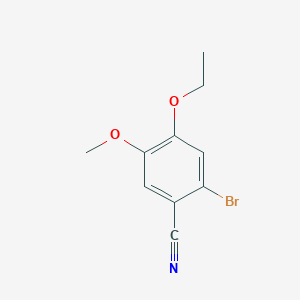
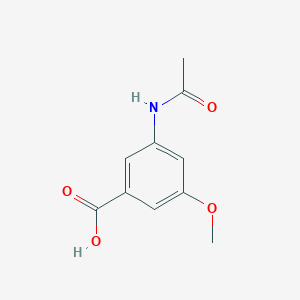
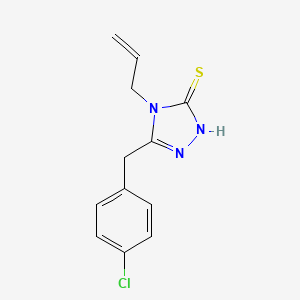
![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
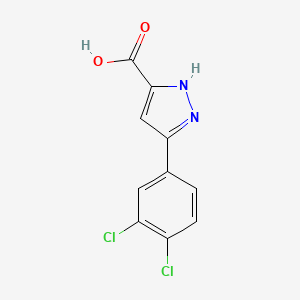
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
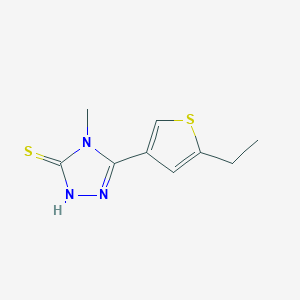
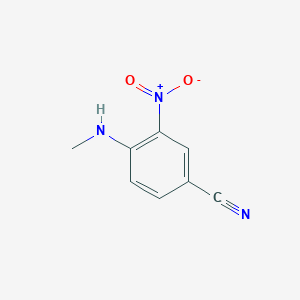
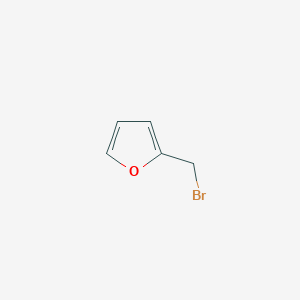
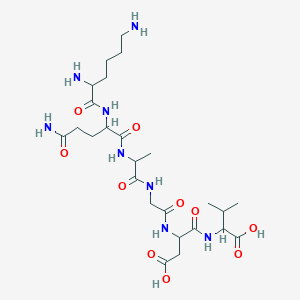
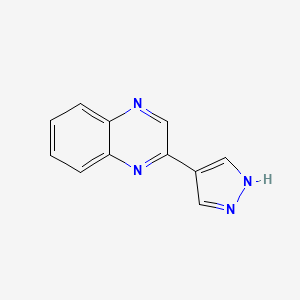
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)